

Structural Elucidation of 3-Hydroxy-8-methylnonanoic Acid: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	3-Hydroxy-8-methylnonanoic acid
CAS No.:	62675-78-9
Cat. No.:	B3054988

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By: Senior Application Scientist

Introduction & Biological Relevance

In the realm of natural product chemistry and drug development, cyclic lipopeptides such as the octapeptins, cerexins, and the antibiotic WAP-8294A (lotilibcin) represent a critical frontier against multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens[1][2]. The biological activity, membrane-insertion dynamics, and pharmacokinetic profiles of these macromolecules are heavily dictated by their N-terminal lipid tails.

3-Hydroxy-8-methylnonanoic acid (often denoted as iso-C10h3 or 3-hydroxy-iso-decanoic acid) is a highly specific β -hydroxy fatty acid tail found in several of these potent antibiotics. Structurally, it features a 10-carbon backbone with a hydroxyl group at the C3 position and an iso-branching (a terminal isopropyl group) at the C8 position. Accurate structural elucidation of this lipid moiety is paramount for understanding structure-activity relationships (SAR) and guiding the total synthesis of next-generation antimicrobial analogs.

This whitepaper provides a field-proven, causality-driven methodology for the isolation, derivatization, and structural elucidation of **3-hydroxy-8-methylnonanoic acid** using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation and Derivatization Strategy

Before spectroscopic analysis can occur, the lipid tail must be cleaved from the parent lipopeptide and purified. The causality behind this workflow is rooted in exploiting the differential solubility and volatility of the lipid versus the peptide backbone.

Step-by-Step Methodology: Acid Hydrolysis and Extraction

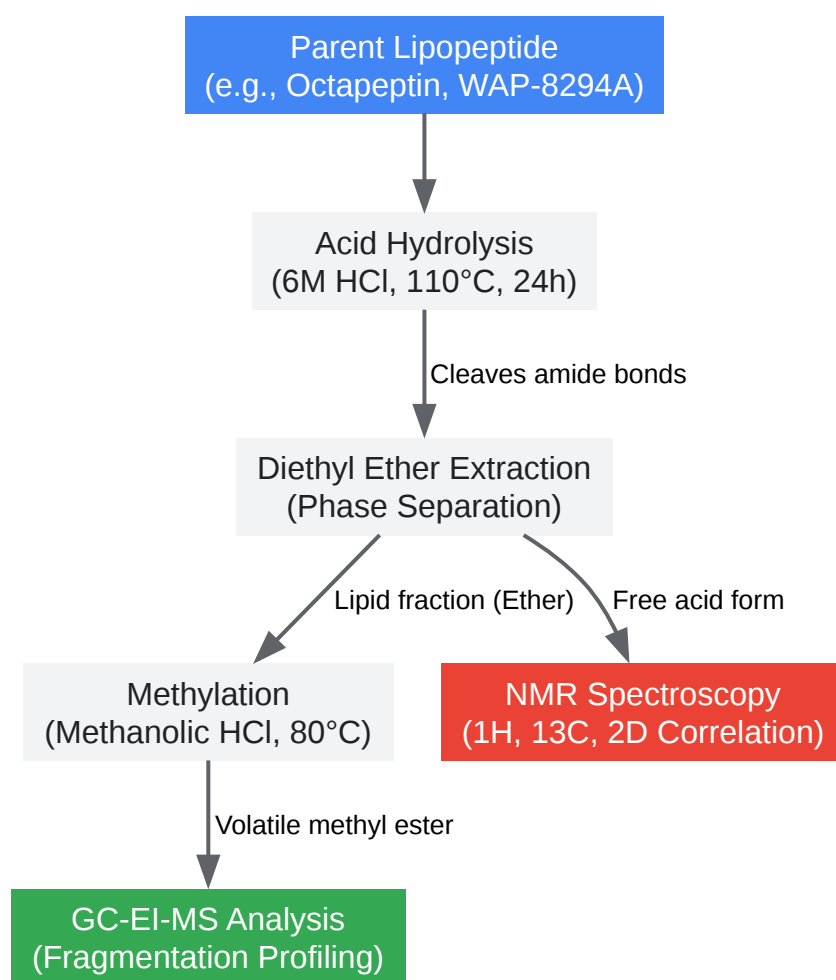
- **Peptide Cleavage:** Suspend 10 mg of the purified parent lipopeptide (e.g., WAP-8294A) in 2 mL of 6 M HCl. Seal the reaction in a glass ampoule under a nitrogen atmosphere to prevent oxidative degradation.
- **Thermal Hydrolysis:** Heat the ampoule at 110°C for 24 hours. Rationale: This aggressive condition is required to completely hydrolyze the robust amide bonds of the cyclic peptide ring, releasing free amino acids and the free β -hydroxy fatty acid[2].
- **Liquid-Liquid Extraction:** Cool the hydrolysate to room temperature and extract three times with equal volumes of diethyl ether. Rationale: The highly polar amino acids remain in the aqueous phase, while the lipophilic **3-hydroxy-8-methylnonanoic acid** selectively partitions into the ether phase[2].
- **Concentration:** Dry the combined ether extracts over anhydrous Na_2SO_4 , filter, and evaporate under a gentle stream of nitrogen to yield the crude free fatty acid.

Step-by-Step Methodology: Methylation for GC-MS

Free β -hydroxy fatty acids exhibit poor chromatographic behavior in Gas Chromatography (GC) due to intermolecular hydrogen bonding, which causes peak tailing and thermal instability.

- **Esterification:** Dissolve the crude fatty acid extract in 1 mL of methanolic HCl (1.25 M) or use diazomethane if milder conditions are required.

- Incubation: Heat at 80°C for 2 hours to convert the carboxylic acid into a methyl ester (Methyl 3-hydroxy-8-methylnonanoate).
- Recovery: Quench with water and extract with hexane. The resulting methyl ester is highly volatile and optimized for Electron Ionization Mass Spectrometry (EI-MS).



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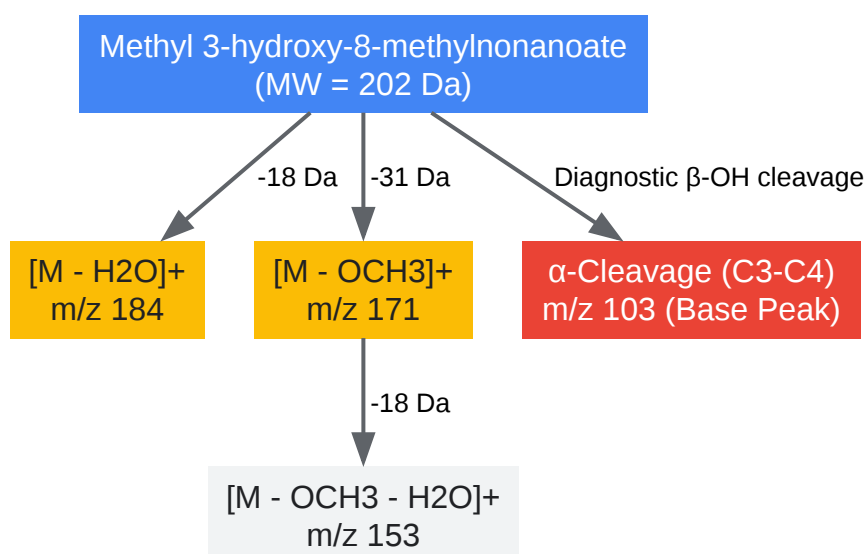
Workflow for the isolation and analytical preparation of the lipid tail.

Mass Spectrometry (GC-EI-MS) Profiling

Electron Ionization (EI) at 70 eV provides a highly reproducible, self-validating fragmentation pattern for β -hydroxy fatty acid methyl esters. The molecular weight of methyl 3-hydroxy-8-methylnonanoate is 202 Da. However, the molecular ion peak (M^+) is often absent or extremely weak due to the rapid cleavage of the hydroxylated chain.

Mechanistic Fragmentation Logic

- The Base Peak (m/z 103): The most diagnostic feature of any 3-hydroxy fatty acid methyl ester is the base peak at m/z 103[2][3]. Causality: Under EI conditions, the molecule undergoes a highly favored α -cleavage between the C3 and C4 carbons. This yields a stable, resonance-stabilized oxonium ion: $[\text{CH}_2=\text{C}(\text{OH})\text{OCH}_3]^+$. The presence of this peak definitively confirms the hydroxyl group is at the β -position (C3)[3].
- Loss of Water and Methanol: Subsequent diagnostic peaks include m/z 184 $[\text{M} - \text{H}_2\text{O}]^+$ and m/z 171 $[\text{M} - \text{OCH}_3]^+$, which validate the presence of the hydroxyl and methyl ester groups, respectively[2].



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Primary EI-MS fragmentation pathways for the derivatized lipid.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

While MS confirms the molecular weight and the β -hydroxy functionality, NMR is strictly required to map the hydrocarbon backbone and confirm the iso-branching at C8.

^1H NMR Signatures

When analyzed in CDCl_3 (referenced to 7.26 ppm), the free acid or its ester exhibits distinct proton environments[1][2]:

- The iso-Terminus: The defining feature of the 8-methylnonanoic acid backbone is the terminal isopropyl group. Because the C8 methine proton splits the two equivalent terminal methyl groups, a characteristic 6-proton doublet is observed at ~0.80 ppm with a coupling constant (J) of ~6.8 Hz[2]. A straight-chain (normal) fatty acid would instead show a 3-proton triplet.
- The Chiral Center (C3): The proton attached to the hydroxyl-bearing carbon (C3) appears as a complex multiplet at ~3.95 ppm. It is heavily deshielded by the electronegative oxygen[1][2].
- The C2 Methylene: The protons at C2 are diastereotopic due to the adjacent chiral center at C3. They appear as two distinct doublet of doublets (dd) around 2.43 ppm and 2.50 ppm, representing the geminal coupling between themselves and the vicinal coupling to the C3 proton[2].

^{13}C NMR Signatures

Carbon-13 NMR provides an orthogonal validation of the skeleton[1]:

- Carbonyl (C1): ~172.5 ppm.
- Carbinol (C3): ~68.5 ppm, confirming the secondary alcohol.
- Terminal Methyls (C9, C10): ~22.5 ppm. The degeneracy of these two carbons further proves the symmetrical iso-branching.

Summary of Analytical Data

To facilitate rapid reference during structural elucidation workflows, the quantitative MS and NMR data are summarized below.

Table 1: Key MS Fragmentation Ions (Methyl Ester Derivative)

Ion (m/z)	Relative Abundance	Fragment Assignment	Diagnostic Significance
201	Weak	[M - H] ⁺	Pseudo-molecular ion
184	Moderate	[M - H ₂ O] ⁺	Confirms presence of hydroxyl group
171	Moderate	[M - OCH ₃] ⁺	Confirms methyl ester derivatization
153	Weak	[M - OCH ₃ - H ₂ O] ⁺	Sequential loss confirming both groups
103	100% (Base)	[CH ₂ =C(OH)OCH ₃] ⁺	Definitive proof of 3-hydroxy (β-OH) position

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz)

Position	¹ H Shift (δ, ppm)	Multiplicity & Coupling (J in Hz)	¹³ C Shift (δ, ppm)
C1 (C=O)	-	-	172.5
C2 (-CH ₂ -)	2.38, 2.50	dd (J = 11.6, 15.6), dd (J = 3.8, 15.7)	45.3
C3 (-CH-OH)	3.89 - 3.96	m	68.5
C4-C7 (-CH ₂ -)	1.25 - 1.58	m (overlapping envelope)	25.4 - 35.6
C8 (-CH-)	~1.50	m (hidden in envelope)	29.1
C9, C10 (-CH ₃)	0.80	d (J = 6.8)	22.5

(Note: Exact chemical shifts may vary slightly depending on concentration, exact solvent calibration, and whether the free acid or ester is analyzed. Data synthesized from octapeptin and lotilibcin literature[1][2].)

Conclusion

The structural elucidation of **3-hydroxy-8-methylnonanoic acid** requires a systematic approach, leveraging the orthogonal strengths of chemical derivatization, MS, and NMR. The m/z 103 base peak in EI-MS serves as the unequivocal signature of the β -hydroxy ester, while the 6H doublet at ~ 0.80 ppm in the ^1H NMR spectrum confirms the iso-branched tail. Mastery of these analytical markers is essential for scientists engaged in the discovery, sequencing, and synthesis of novel lipopeptide therapeutics.

References

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